molecular formula C9H19NO B13072959 [(1-Ethoxycyclopentyl)methyl](methyl)amine

[(1-Ethoxycyclopentyl)methyl](methyl)amine

Cat. No.: B13072959
M. Wt: 157.25 g/mol
InChI Key: XPAJSMLZWVNHGU-UHFFFAOYSA-N
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Description

(1-Ethoxycyclopentyl)methylamine is an organic compound with the molecular formula C₉H₁₉NO It is a derivative of cyclopentane, featuring an ethoxy group and a methylamine group attached to the cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclopentyl)methylamine typically involves the reaction of cyclopentylmethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions to facilitate the substitution reaction. The general reaction scheme is as follows:

  • Cyclopentylmethylamine + Ethyl Iodide → (1-Ethoxycyclopentyl)methylamine + Potassium Iodide

Industrial Production Methods: Industrial production of (1-Ethoxycyclopentyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxycyclopentyl)methylamine undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxides or ketones.
  • Reduction : Reduction reactions can convert it into amines or alcohols.
  • Substitution : Nucleophilic substitution reactions can replace the ethoxy or methylamine groups with other functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution : Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
  • Oxidation : Formation of cyclopentanone derivatives.
  • Reduction : Formation of cyclopentylmethanol or cyclopentylmethylamine derivatives.
  • Substitution : Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

(1-Ethoxycyclopentyl)methylamine has several applications in scientific research:

  • Chemistry : Used as an intermediate in the synthesis of complex organic molecules.
  • Biology : Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine : Explored for its potential therapeutic properties and as a building block for drug development.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxycyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • Cyclopentylmethylamine : Lacks the ethoxy group, making it less versatile in certain reactions.
  • Ethylcyclopentylamine : Similar structure but with different functional groups, leading to varied reactivity.
  • Cyclopentylamine : Simpler structure with only an amine group, limiting its applications.

Uniqueness: (1-Ethoxycyclopentyl)methylamine is unique due to the presence of both ethoxy and methylamine groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-ethoxycyclopentyl)-N-methylmethanamine

InChI

InChI=1S/C9H19NO/c1-3-11-9(8-10-2)6-4-5-7-9/h10H,3-8H2,1-2H3

InChI Key

XPAJSMLZWVNHGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC1)CNC

Origin of Product

United States

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